molecular formula C14H13NO3 B5756938 2-methoxyphenyl phenylcarbamate

2-methoxyphenyl phenylcarbamate

Cat. No.: B5756938
M. Wt: 243.26 g/mol
InChI Key: XFEVOHQZBADKOV-UHFFFAOYSA-N
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Description

2-methoxyphenyl phenylcarbamate, also known as O-methyl-O-phenyl carbamate or Carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water and organic solvents. Carbaryl is a broad-spectrum insecticide that is used to control pests in agriculture, forestry, and public health. It is also used in the home and garden to control insects on plants, lawns, and pets. The purpose of

Scientific Research Applications

Crystal and Molecular Structures

2-Methoxyphenyl phenylcarbamate has been studied for its crystal and molecular structures. Research in this area focuses on the structural systematics and isomer grids by bridging solid-state crystallography and in silico molecular modeling. Conformational analysis plays a central role in these studies (Mocilac & Gallagher, 2012).

Physico-Chemical Properties

This compound has also been the subject of research looking into its physico-chemical properties, particularly in the context of potential beta-adrenolytic activity. The studies involve understanding the relationship between its structure and biological activity, which includes parameters like lipophilicity, surface activity, adsorbability, acidobasic properties, and more (Stankovicová et al., 2014).

Reaction Kinetics and Catalysis

In the field of organic chemistry, this compound is studied for its role in reaction kinetics, particularly in methoxide ion-catalysed reactions. These studies provide insights into the reaction mechanisms and kinetics, which are crucial for developing new synthetic methodologies (Hanusek et al., 2006).

Synthesis and Chemical Reactions

Another significant area of research is the synthesis of this compound and its reactions with various electrophiles. This research is key to developing new chemical compounds and understanding the reactivity of different functional groups (Smith et al., 2013).

Analytical and Separation Techniques

Research is also conducted on the separation of enantiomers of this compound using chromatographic techniques. This is particularly important in the pharmaceutical industry where the chirality of compounds can affect their biological activity (Dungelová et al., 2004).

Electrochemical Studies

Studies on the electrochemical synthesis and properties of related compounds, such as polycarbazoles, are also relevant. These compounds have applications in fields like electrochromic devices and solar cells (Hsiao & Hsueh, 2015).

Anticancer Research

There is research exploring the anticancer potential of compounds related to this compound. This includes studying their effects on cell cycle arrest and apoptosis in cancer cells, thus contributing to the development of new anticancer therapies (Magalhães et al., 2013).

Luminescent Materials

Some studies focus on the synthesis of luminescent materials, such as europium(III) complexes, which are derived from compounds structurally related to this compound. These materials have potential applications in fields like optoelectronics and display technologies (He et al., 2010).

Novel Syntheses and Applications

The compound has been explored for its role in novel syntheses and applications, such as in the preparation of aryne precursors, which are crucial intermediates in organic synthesis (Ganta & Snowden, 2007).

Inhibition Studies

It is also studied for its inhibitory effects on enzymes like cholinesterase, which is relevant in the development of therapeutic agents for diseases like Alzheimer's (Vorčáková et al., 2015).

Fungicidal and Nematicidal Activities

Research on this compound and its derivatives includes studying their fungicidal and nematicidal activities, which is important for agricultural applications (Weidong & Jiang-sheng, 2004); (Kumari et al., 2014).

Solar Cell Applications

Its derivatives are used in the development of high-performance perovskite solar cells, indicating its relevance in renewable energy technologies (Yu et al., 2019).

Imaging and Nanotechnology

The compound and its derivatives have been investigated for use in imaging and nanotechnology, particularly in the context of silver nanoparticle conjugation for targeted optical imaging (Chaturvedi et al., 2018).

Kinetic Resolution

Studies on the kinetic resolution of related compounds, important for obtaining optically pure enantiomers, have also been conducted. This is significant for the production of chiral compounds used in various chemical industries (Piovan et al., 2011).

Catalytic Methylation

The compound has been investigated in catalytic methylation studies, which are crucial for the development of pharmaceuticals like naproxen (Yadav & Salunke, 2013).

Chemical Synthesis and Characterization

Research has also been done on the synthesis and characterization of derivatives of this compound, providing insights into their chemical properties (Sarantou & Varvounis, 2022).

Properties

IUPAC Name

(2-methoxyphenyl) N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-9-5-6-10-13(12)18-14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEVOHQZBADKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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